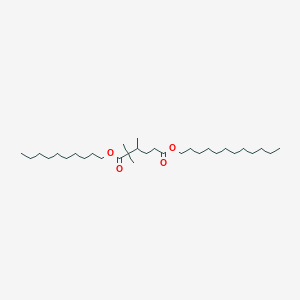![molecular formula C24H27N9O6 B12296661 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . It has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves several steps. The key steps include the formation of the oxolane ring, the attachment of the piperazine moiety, and the final coupling with the isoindole derivative. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and oxolane moieties. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures.
Applications De Recherche Scientifique
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying PARP-1 inhibition and its effects on DNA repair mechanisms.
Biology: The compound is utilized in cellular studies to investigate the role of PARP-1 in cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide involves the inhibition of PARP-1. By mimicking the substrate NAD+, the compound binds to the active site of PARP-1, preventing it from catalyzing the poly (ADP-ribosyl)ation of target proteins. This inhibition disrupts DNA repair processes, leading to increased DNA damage and cell death, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
Compared to other PARP inhibitors, 2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide is unique due to its high selectivity and potency. Similar compounds include:
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: Known for its use in treating ovarian cancer.
Niraparib: Used in the treatment of certain types of breast and ovarian cancers. The uniqueness of this compound lies in its specific binding affinity and the ability to mimic NAD+
Propriétés
Formule moléculaire |
C24H27N9O6 |
|---|---|
Poids moléculaire |
537.5 g/mol |
Nom IUPAC |
2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28) |
Clé InChI |
DDFLFKTXUWPNMV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate](/img/structure/B12296580.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate](/img/structure/B12296583.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12296619.png)
![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)

![(CDU-NHC-01)3-(4-Methyl-2,6-bis((R)-1-phenylethyl)phenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium tetrafluoroborate](/img/structure/B12296643.png)



![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol](/img/structure/B12296664.png)

